3,5-Difluoropyridine-4-boronic acid hydrate
Description
3,5-Difluoropyridine-4-boronic acid hydrate (CAS: 956003-87-5) is a boronic acid derivative with a molecular formula of C₅H₄BF₂NO₂·xH₂O and a molecular weight of 158.90 g/mol (anhydrous basis) . This compound belongs to the pyridine-boronic acid family, characterized by a boronic acid (-B(OH)₂) group at the 4-position of a pyridine ring substituted with fluorine atoms at the 3- and 5-positions. The hydrate form enhances its stability and solubility in aqueous environments, making it valuable in cross-coupling reactions, such as Suzuki-Miyaura reactions, for synthesizing fluorinated heterocycles in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
(3,5-difluoropyridin-4-yl)boronic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BF2NO2.H2O/c7-3-1-9-2-4(8)5(3)6(10)11;/h1-2,10-11H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPSIAAOXPAATC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1F)F)(O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BF2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoropyridine-4-boronic acid hydrate typically involves the borylation of 3,5-difluoropyridine. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoropyridine-4-boronic acid hydrate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The fluorine atoms on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Substituted pyridines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₅H₄BF₂NO₂·H₂O
- Molecular Weight : Approximately 176.92 g/mol
- Structure : The compound consists of a pyridine ring with fluorine substituents at the 3 and 5 positions and a boronic acid group at the 4 position. This configuration enhances its reactivity in coupling reactions.
Organic Synthesis
3,5-Difluoropyridine-4-boronic acid hydrate is primarily utilized in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions , which are pivotal for forming carbon-carbon bonds. This reaction allows for the creation of complex organic molecules that are essential in pharmaceuticals and agrochemicals.
- Key Reactions :
- Suzuki-Miyaura Coupling : Facilitates the formation of biaryl compounds by coupling with aryl halides.
- Nucleophilic Substitution : The fluorine atoms can be replaced by other nucleophiles, creating derivatives with varied properties.
Medicinal Chemistry
The compound shows promise in drug development due to its ability to interact with biological targets through the boronic acid functionality. Its applications include:
- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes, making them potential candidates for therapeutic agents against various diseases, including cancer.
- Antitumor Activity : Research indicates that derivatives of this compound can act as proteasome inhibitors, which are crucial in cancer therapy. For example, studies have shown that these compounds can induce apoptosis in cancer cells by disrupting proteasome function.
Material Science
In material science, this compound is explored for developing new materials with unique electronic properties due to its fluorinated structure. This makes it suitable for applications in sensors and electronic devices.
Case Studies
-
Cancer Treatment :
- A study demonstrated that derivatives synthesized from this compound exhibited potent antitumor activity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
-
Antimicrobial Activity :
- Research has highlighted the antimicrobial effects of related boronic acids against pathogens such as E. coli and S. aureus, suggesting potential applications in developing new antibiotics.
Mechanism of Action
The mechanism of action of 3,5-Difluoropyridine-4-boronic acid hydrate in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The fluorine atoms on the pyridine ring can influence the electronic properties of the compound, affecting its reactivity and selectivity in various reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of 3,5-difluoropyridine-4-boronic acid hydrate to other pyridine-boronic acid derivatives are critical for understanding its reactivity and applications. Below is a comparative analysis based on structural features, physicochemical properties, and practical utility:
Structural Analogues and Similarity Scores
The following table lists structurally related compounds and their similarity scores (computed using cheminformatics tools), highlighting key differences:
Functional Differences and Reactivity
Fluorine Substitution Patterns: The 3,5-difluoro substitution in the pyridine ring creates a symmetric electron-withdrawing effect, enhancing the boronic acid's electrophilicity and accelerating transmetalation in Suzuki reactions compared to mono-fluorinated analogues like (3-fluoropyridin-4-yl)boronic acid hydrate . In contrast, (2,5-difluoropyridin-4-yl)boronic acid (similarity score 0.85) exhibits reduced conjugation between fluorine atoms and the boronic acid group, leading to lower reactivity in certain coupling reactions .
Hydrate vs. Anhydrous Forms: The hydrate form of 3,5-difluoropyridine-4-boronic acid offers improved solubility in polar solvents (e.g., water or methanol) but may require careful storage to prevent dehydration. The anhydrous form (CAS: 1263375-23-0) is preferred for reactions in anhydrous conditions, such as organometallic catalysis .
Application-Specific Performance: Quinoline-based boronic acids (e.g., 8-fluoroquinolin-7-yl) are bulkier and less soluble in aqueous media, limiting their utility in aqueous-phase reactions but offering advantages in lipid-soluble drug synthesis .
Availability and Commercial Considerations
As of 2025, this compound is listed as discontinued by major suppliers like CymitQuimica, whereas (3-fluoropyridin-4-yl)boronic acid hydrate remains available . This discontinuation may reflect challenges in large-scale synthesis or shifts in demand toward anhydrous derivatives.
Biological Activity
3,5-Difluoropyridine-4-boronic acid hydrate is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities and applications in organic synthesis. This compound features a pyridine ring with two fluorine substituents and a boronic acid functional group, which enhances its reactivity and biological interactions. The following sections detail its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C5H4BF2NO2
- Molecular Weight : Approximately 176.91 g/mol
- Structure : Contains a pyridine ring with fluorine atoms at the 3 and 5 positions and a boronic acid group at the 4 position.
1. Anticancer Activity
Research indicates that compounds containing boronic acids, including this compound, may exhibit anticancer properties. Boron-containing compounds have been shown to inhibit various cancer cell lines by interfering with cellular processes:
- Mechanism : Boronic acids can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors and subsequent cell death. For instance, studies have demonstrated that certain boronic acid derivatives can induce cell cycle arrest at the G2/M phase in cancer cells, thereby inhibiting proliferation .
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| Compound A | 4.60 | U266 |
| Compound B | 7.05 | HepG-2 |
| This compound | TBD | TBD |
2. Enzyme Inhibition
This compound may act as an enzyme inhibitor. Boronic acids are known to inhibit various enzymes including:
- Leucyl-tRNA Synthetase : This inhibition disrupts protein synthesis in bacteria and parasites.
- β-lactamase : Inhibitors of this enzyme can enhance the efficacy of β-lactam antibiotics against resistant strains .
3. Antimicrobial Activity
Boronic acids have been explored for their antimicrobial properties. The mechanism often involves the disruption of bacterial protein synthesis pathways, leading to reduced viability of pathogenic strains:
- Case Study : A study highlighted that certain boron compounds inhibited pigment biosynthesis in cyanobacteria, suggesting potential applications in controlling harmful algal blooms .
In Vitro Studies
A study investigated the effects of various boronic acids on cancer cell lines, revealing that modifications to the boron-containing structure could significantly enhance biological activity. Specifically, compounds similar to this compound showed promising results against specific cancer types .
Pharmacokinetics
Pharmacokinetic studies involving related compounds demonstrated variable absorption and distribution profiles in animal models. These findings suggest that modifications in structural design could optimize therapeutic efficacy and minimize toxicity .
Q & A
Q. What are the key synthetic routes for preparing 3,5-difluoropyridine-4-boronic acid hydrate, and what experimental conditions are critical for success?
The synthesis typically involves halogenation of pyridine derivatives followed by Miyaura borylation. Key steps include:
- Halogenation : Introducing fluorine substituents at the 3- and 5-positions of pyridine under controlled electrophilic substitution conditions.
- Borylation : Using palladium-catalyzed cross-coupling (e.g., Miyaura borylation) to install the boronic acid group at the 4-position. Critical conditions include anhydrous environments (due to boronic acid hygroscopicity) and inert atmospheres to prevent oxidation. The molecular formula is C₅H₄BF₂NO₂ , with a molecular weight of 158.90 g/mol .
Q. How is this compound commonly used in cross-coupling reactions, and what methodological precautions are necessary?
This compound is a key intermediate in Suzuki-Miyaura couplings for synthesizing fluorinated heterocycles. Methodological considerations include:
- Ligand selection : Bulky ligands (e.g., SPhos) improve stability of the boronate intermediate.
- Solvent choice : Tetrahydrofuran (THF) or dioxane is preferred for optimal solubility and reactivity.
- Stoichiometry : Maintain a 1:1 molar ratio between the boronic acid and aryl halide to minimize side products.
Q. What are the primary challenges in handling and storing this compound?
- Moisture sensitivity : Store under argon or nitrogen at –20°C in desiccants to prevent hydrolysis.
- Thermal instability : Avoid prolonged exposure to temperatures >40°C.
- Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) to isolate the hydrate form .
Advanced Research Questions
Q. How do competing reactivity pathways (e.g., protodeboronation or fluorination side reactions) impact the purity of this compound during synthesis?
Fluorine substituents can destabilize the boronic acid via electron-withdrawing effects, increasing protodeboronation risk. Mitigation strategies include:
- Low-temperature reactions (<0°C) to suppress decomposition.
- pH control : Buffered aqueous conditions (pH 7–8) stabilize the boronate anion.
- Real-time monitoring : Use NMR to track fluorinated intermediates and NMR to confirm boronic acid integrity .
Q. What advanced characterization techniques are required to resolve structural ambiguities in fluorinated boronic acid derivatives?
- X-ray diffraction (XRD) : Resolves crystal structure and confirms the hydrate form.
- Multinuclear NMR : , , , and NMR collectively validate substituent positions and boron coordination.
- Mass spectrometry (HRMS) : High-resolution ESI-MS distinguishes between anhydrous and hydrated forms (e.g., [M–H₂O] vs. [M] peaks) .
Q. How do pH and temperature affect the stability of this compound in aqueous solutions?
- Acidic conditions (pH <5) : Accelerate hydrolysis to 3,5-difluoropyridin-4-ol.
- Basic conditions (pH >9) : Promote boronate dimerization, reducing reactivity.
- Thermal degradation : Above 50°C, dehydration to the anhydrous boronic acid occurs, followed by decomposition. Stability studies using TGA/DSC are recommended .
Q. What contradictions can arise when interpreting analytical data for fluorinated boronic acids, and how can they be resolved?
- NMR vs. XRD discrepancies : Solution-state NMR may suggest free rotation of substituents, while XRD reveals fixed geometries.
- Hydrate vs. anhydrous forms : IR spectroscopy (O–H stretching at 3200–3600 cm⁻¹) and Karl Fischer titration quantify water content.
- Reactivity inconsistencies : Compare kinetic data (e.g., Suzuki coupling rates) under standardized conditions to isolate variables .
Q. What role do fluorine substituents play in modulating the Lewis acidity and catalytic activity of this compound?
Fluorine’s electron-withdrawing effect enhances boron’s electrophilicity, increasing its Lewis acidity. This can be quantified via:
- Gutmann-Beckett method : NMR titration with triethylphosphine oxide.
- Childs’ method : Competition experiments with reference Lewis acids. Enhanced acidity improves catalytic efficiency in cross-coupling but may require stabilizing ligands to prevent premature degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
